1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride physical properties
1-((6-Chloropyridin-3-yl)methyl)piperazine dihydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride
For an audience of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride. As a molecule of interest within drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior, ensuring its quality, and developing viable formulations. This document moves beyond a simple datasheet, offering field-proven insights into the causality behind experimental choices for characterization. We will detail self-validating protocols for thermal analysis, solubility assessment, and purity determination, providing a robust framework for researchers. The significance of its dihydrochloride salt form is discussed in context, highlighting its role in enhancing properties critical for pharmaceutical development, such as aqueous solubility and stability.
Introduction to the Molecule
1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride belongs to a class of compounds featuring a piperazine ring linked to a chloropyridine moiety. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles. The chloropyridine group, an electron-withdrawing system, can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability.[1]
The compound is supplied as a dihydrochloride salt. The decision to develop a salt form, particularly a hydrochloride salt, is a strategic choice in drug development aimed at improving the physicochemical properties of a parent molecule.[2][3] For basic compounds like this one, salt formation enhances aqueous solubility and dissolution rate, which are often prerequisites for achieving adequate bioavailability.[4][5] Furthermore, crystalline salts typically exhibit greater stability and more consistent solid-state properties compared to the free base, simplifying handling and formulation processes.[6]
Core Physicochemical Properties
A precise understanding of the physical properties is the foundation of all subsequent development activities. The data presented below has been consolidated from available chemical databases and is supplemented by an analysis of related structures.
| Property | Value | Significance in Drug Development |
| CAS Number | 1135439-04-1[7] | Unique identifier for unambiguous substance registration. |
| Molecular Formula | C₁₀H₁₆Cl₃N₃[7] | Defines the elemental composition of the dihydrochloride salt. |
| Molecular Weight | 284.61 g/mol [7] | Essential for all stoichiometric calculations, formulation, and dosing. |
| Physical Appearance | White to off-white crystalline solid (inferred) | Influences handling, powder flow, and formulation aesthetics.[6] |
| Melting Point | Requires experimental determination (DSC) | A key indicator of purity and identity. A sharp melting point is characteristic of a pure crystalline substance. |
| Solubility | Enhanced aqueous solubility expected[8] | Critical for absorption and bioavailability. The dihydrochloride form significantly increases solubility over the free base.[9] |
| Thermal Stability | Requires experimental determination (TGA) | Determines sensitivity to heat during manufacturing (e.g., drying, milling) and storage. |
| Hygroscopicity | Likely hygroscopic (inferred) | Affects handling, storage, and physical stability. Requires controlled humidity environments.[6][10] |
Experimental Methodologies for Physical Characterization
To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail the methodologies for accurately determining the key physical properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride.
Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the solid-state properties of an Active Pharmaceutical Ingredient (API).[11]
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] This allows for the precise determination of the melting point (Tₘ), which appears as an endothermic peak on the thermogram. The shape and onset of this peak provide critical information about purity and crystallinity.[13][14]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean, non-reactive aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of volatile components. Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C).
-
Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, under a continuous nitrogen purge (50 mL/min) to a final temperature well above the expected melt (e.g., 250 °C).[12]
-
Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The integrated area of the peak corresponds to the heat of fusion (ΔHfus).
Caption: Workflow for Melting Point Determination using DSC.
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is crucial for assessing thermal stability and quantifying volatile content, such as residual solvents or water.[15][16][17] A significant mass loss indicates decomposition or desolvation.
Experimental Protocol:
-
Instrument Calibration: Verify the mass balance accuracy with certified calibration weights and the temperature accuracy with certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of the compound onto the TGA sample pan (typically platinum or ceramic).
-
Instrument Setup: Load the sample pan onto the TGA balance mechanism.
-
Thermal Program: Equilibrate the furnace at a starting temperature (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (50-100 mL/min) to a high temperature (e.g., 400 °C).
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of significant mass loss is taken as the decomposition temperature. Mass loss at lower temperatures (e.g., < 120 °C) typically corresponds to the loss of water or volatile solvents.
Caption: Workflow for Thermal Stability Assessment using TGA.
Aqueous Solubility Assessment
Causality: Solubility is a critical determinant of a drug's bioavailability.[9] For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed. The shake-flask method is the gold standard for determining equilibrium solubility, providing a thermodynamic constant for the compound in a specific medium.
Experimental Protocol:
-
Medium Preparation: Prepare relevant aqueous media, such as deionized water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (e.g., 0.1 M HCl).
-
Sample Addition: Add an excess amount of the compound to a known volume of each medium in a sealed vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples (using a filter compatible with the compound, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[18] For API analysis, a reversed-phase HPLC (RP-HPLC) method is commonly used to determine purity by separating the main compound from any synthesis-related impurities or degradation products.[19][20]
Experimental Protocol:
-
Method Development: Develop a stability-indicating RP-HPLC method. A typical starting point would be:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A time-based gradient from high aqueous content to high organic content (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), determined by a UV scan.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Processing: Integrate the area of all peaks in the resulting chromatogram.
-
Purity Calculation: Calculate the area percent purity using the formula:
-
Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100
-
Caption: Workflow for API Purity Analysis by HPLC.
Discussion and Field-Proven Insights
The physical properties of 1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride are intrinsically linked to its chemical structure. The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt. This is a significant advantage, as hydrochloride salts of basic APIs often exhibit superior solubility and dissolution rates compared to their corresponding free bases.[5] This enhanced solubility is crucial for overcoming one of the most common hurdles in drug development.[9]
However, the hygroscopic nature common to many hydrochloride salts necessitates careful control of environmental conditions during storage and manufacturing to prevent moisture uptake, which could lead to physical instability (e.g., deliquescence) or chemical degradation. The thermal stability, as determined by TGA, will dictate the maximum temperatures that can be used in processing steps like drying and milling without risking decomposition of the API.
Handling and Storage Recommendations
Based on the inferred properties of a crystalline, potentially hygroscopic hydrochloride salt, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[8] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
-
Handling: Handle in a well-ventilated place, preferably within a fume hood or containment unit.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust and aerosols.[7]
Conclusion
1-((6-Chloropyridin-3-yl)methyl)piperazine Dihydrochloride is a compound whose utility in research and development is profoundly influenced by its physical properties. Its dihydrochloride salt form confers beneficial characteristics, most notably enhanced aqueous solubility. A comprehensive characterization using orthogonal analytical techniques such as DSC, TGA, HPLC, and solubility assays is not merely a data-gathering exercise; it is a critical, self-validating process that provides the foundational knowledge required for rational formulation design, quality control, and successful progression of a potential drug candidate.
References
-
PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
Kalantzi, O. I., et al. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
-
ACS Publications. (2024). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]
-
PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
-
MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Agilent. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
-
bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
Pharmax CMC. (n.d.). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Retrieved from [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
Quotient Sciences. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
OSTR. (n.d.). Differential Scanning Calorimetry (DSC) – Microcal VP-DSC. Retrieved from [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-[(2,4,6-TriMethoxyphenyl)Methyl]piperazine Hydrochloride | 113698-83-2 [m.chemicalbook.com]
- 11. improvedpharma.com [improvedpharma.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. veeprho.com [veeprho.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 19. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arborpharmchem.com [arborpharmchem.com]
